molecular formula C15H24N2 B2650392 [1-(1-Phenylpropyl)piperidin-4-yl]methanamine CAS No. 1281608-36-3

[1-(1-Phenylpropyl)piperidin-4-yl]methanamine

Cat. No. B2650392
M. Wt: 232.371
InChI Key: FTMDCNYJPYEZEB-UHFFFAOYSA-N
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Description

“[1-(1-Phenylpropyl)piperidin-4-yl]methanamine” is a chemical compound with the CAS Number: 1281608-36-3 . It has a molecular weight of 232.37 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H24N2/c1-2-15(14-6-4-3-5-7-14)17-10-8-13(12-16)9-11-17/h3-7,13,15H,2,8-12,16H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[1-(1-Phenylpropyl)piperidin-4-yl]methanamine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Cytochrome P450 Inhibitors

One significant application of compounds structurally related to [1-(1-Phenylpropyl)piperidin-4-yl]methanamine is their use as selective inhibitors for various cytochrome P450 (CYP) isoforms. These enzymes are crucial in drug metabolism, and inhibitors can be used to study drug-drug interactions and metabolism pathways. For instance, 2-phenyl-2-(1-piperidinyl)propane (PPP) shows selectivity for CYP2B6, indicating the potential for structurally similar compounds to serve as selective inhibitors for metabolic studies (Khojasteh et al., 2011).

Ligands for D2-like Receptors

Arylcycloalkylamines, including phenyl piperidines, are known for their pharmacophoric groups common in antipsychotic agents. These compounds, through modifications in their arylalkyl substituents, have been shown to enhance potency and selectivity for binding affinity at D2-like receptors, which are targets for treating various neuropsychiatric disorders. This suggests the potential therapeutic applications of compounds like [1-(1-Phenylpropyl)piperidin-4-yl]methanamine in developing new antipsychotic medications (Sikazwe et al., 2009).

Prokinetic Agents in Gastrointestinal Disorders

Substituted piperidinyl compounds, closely related to [1-(1-Phenylpropyl)piperidin-4-yl]methanamine, have been studied for their prokinetic effects in treating gastrointestinal motility disorders. Cisapride, a substituted piperidinyl benzamide, has been shown to facilitate or restore motility throughout the gastrointestinal tract, highlighting the potential of structurally related compounds in managing conditions such as reflux oesophagitis, gastroparesis, and chronic constipation (McCallum et al., 1988; Wiseman & Faulds, 1994).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These codes indicate specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[1-(1-phenylpropyl)piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-15(14-6-4-3-5-7-14)17-10-8-13(12-16)9-11-17/h3-7,13,15H,2,8-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMDCNYJPYEZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N2CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1-Phenylpropyl)piperidin-4-yl]methanamine

CAS RN

1281608-36-3
Record name [1-(1-phenylpropyl)piperidin-4-yl]methanamine
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